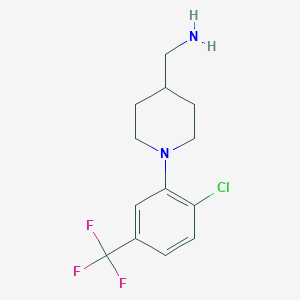
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with piperidine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to environmental factors.
作用机制
The mechanism of action of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, resulting in therapeutic or industrial outcomes.
相似化合物的比较
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl group but lacks the piperidine ring and chloro substitution.
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar in structure but contains a nitro group and a different substitution pattern.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a piperidine ring.
Uniqueness
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the piperidine ring, allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C13H16ClF3N2 |
|---|---|
分子量 |
292.73 g/mol |
IUPAC 名称 |
[1-[2-chloro-5-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H16ClF3N2/c14-11-2-1-10(13(15,16)17)7-12(11)19-5-3-9(8-18)4-6-19/h1-2,7,9H,3-6,8,18H2 |
InChI 键 |
ZQNZUWSOWNKECU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)C2=C(C=CC(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















